molecular formula C11H9BrO3 B13174240 3-(4-Bromo-2-methylphenyl)oxolane-2,5-dione

3-(4-Bromo-2-methylphenyl)oxolane-2,5-dione

Cat. No.: B13174240
M. Wt: 269.09 g/mol
InChI Key: CJIJFMYWWXVHHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Bromo-2-methylphenyl)oxolane-2,5-dione is an organic compound with the molecular formula C11H9BrO3 and a molecular weight of 269.09 g/mol . This compound is characterized by the presence of a bromine atom and a methyl group attached to a phenyl ring, which is further connected to an oxolane-2,5-dione moiety. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-2-methylphenyl)oxolane-2,5-dione typically involves the reaction of 4-bromo-2-methylbenzaldehyde with maleic anhydride under acidic conditions. The reaction proceeds through a Diels-Alder reaction, followed by cyclization to form the oxolane-2,5-dione ring .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity. The compound is then purified using techniques like recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-2-methylphenyl)oxolane-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-Bromo-2-methylphenyl)oxolane-2,5-dione has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Bromo-2-methylphenyl)oxolane-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the oxolane-2,5-dione ring play crucial roles in its binding affinity and reactivity. The compound can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chloro-2-methylphenyl)oxolane-2,5-dione
  • 3-(4-Fluoro-2-methylphenyl)oxolane-2,5-dione
  • 3-(4-Iodo-2-methylphenyl)oxolane-2,5-dione

Uniqueness

Compared to its analogs, 3-(4-Bromo-2-methylphenyl)oxolane-2,5-dione exhibits unique reactivity due to the presence of the bromine atom, which can participate in various substitution reactions. This makes it a valuable compound for synthetic chemistry and research applications .

Properties

Molecular Formula

C11H9BrO3

Molecular Weight

269.09 g/mol

IUPAC Name

3-(4-bromo-2-methylphenyl)oxolane-2,5-dione

InChI

InChI=1S/C11H9BrO3/c1-6-4-7(12)2-3-8(6)9-5-10(13)15-11(9)14/h2-4,9H,5H2,1H3

InChI Key

CJIJFMYWWXVHHA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Br)C2CC(=O)OC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.